Product packaging for 3,4-dichloro-N-(2-chloroethyl)aniline(Cat. No.:CAS No. 74474-36-5)

3,4-dichloro-N-(2-chloroethyl)aniline

Cat. No.: B6612022
CAS No.: 74474-36-5
M. Wt: 224.5 g/mol
InChI Key: KWVRSMHQRMJVLV-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-chloroethyl)aniline is a synthetic organic compound featuring a 3,4-dichloroaniline moiety functionalized with a 2-chloroethyl group on the nitrogen. This structure makes it a valuable multifunctional intermediate in chemical synthesis and research, particularly as a building block for the development of more complex molecules . The parent compound, 3,4-dichloroaniline, is a well-known precursor in the manufacture of herbicides such as diuron and linuron . As a chlorinated aniline derivative, this compound falls into a class of chemicals that are of significant interest in pharmaceutical research; over 250 FDA-approved drugs contain chlorine, highlighting the importance of chlorinated building blocks in developing new therapeutic agents for conditions ranging from cardiovascular disease to central nervous system disorders . In a research setting, this compound can be utilized as a key synthon for exploring structure-activity relationships (SAR) in drug discovery and for the synthesis of compound libraries. The reactive chloroethyl group provides a handle for further chemical modifications, such as nucleophilic substitution or cyclization reactions, allowing researchers to create a diverse array of heterocycles and functionalized molecules. Researchers are advised to handle this compound with care, as related chlorinated anilines can be ecotoxic and pose risks to aquatic ecosystems . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl3N B6612022 3,4-dichloro-N-(2-chloroethyl)aniline CAS No. 74474-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-N-(2-chloroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3N/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVRSMHQRMJVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCCl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Spectroscopic Investigations of 3,4 Dichloro N 2 Chloroethyl Aniline Molecular Properties

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular geometries and conformational landscapes.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry of a molecule, which corresponds to its most stable three-dimensional structure. This method calculates the electron density of a system to determine its energy. For a molecule like 3,4-dichloro-N-(2-chloroethyl)aniline, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be used to find the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. nih.govgoogle.com

For instance, in a study on 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, DFT calculations were performed to obtain the optimized molecular structure, and the results showed good agreement with experimental crystallographic data. nih.gov The calculated bond lengths and torsion angles provided a detailed picture of the molecule's geometry. nih.gov Similarly, DFT has been successfully used to study the geometry of various dichloroaniline isomers and other aniline (B41778) derivatives. google.comsigmaaldrich.com

A hypothetical geometry optimization of this compound would likely reveal the planarity of the dichlorophenyl ring and the conformational flexibility of the N-(2-chloroethyl) substituent. The precise bond lengths and angles would be influenced by the electronic effects of the chlorine and amino substituents on the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

ParameterPredicted Value
C-C (aromatic) bond length~1.39 - 1.41 Å
C-N bond length~1.40 Å
C-Cl bond length~1.74 Å
C-H (aromatic) bond length~1.08 Å
N-C (ethyl) bond length~1.47 Å
C-C (ethyl) bond length~1.53 Å
C-Cl (ethyl) bond length~1.79 Å
C-N-C bond angle~118°
Dihedral Angle (C-C-N-C)Variable, dependent on conformation
Note: These are estimated values based on typical bond lengths and angles in similar molecules and are for illustrative purposes only.

The N-(2-chloroethyl) group in this compound can rotate around the C-N and C-C single bonds, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is achieved by exploring the potential energy surface (PES) of the molecule, which is a mathematical representation of the energy of a molecule as a function of its geometry.

Electronic Structure and Chemical Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide several descriptors that help in understanding and predicting this reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

In studies of related aniline derivatives, the HOMO-LUMO gap has been used to compare the reactivity of different isomers. For example, a study on nitroaniline and isopropylaniline showed that p-isopropylaniline has a larger energy gap, making it more stable than p-nitroaniline. For this compound, the HOMO would likely be localized on the aniline ring and the nitrogen atom due to the electron-donating nature of the amino group, while the LUMO would be distributed over the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Substituted Aniline (p-nitroaniline)

ParameterValue (eV)
E_HOMO-6.7821
E_LUMO-2.8914
Energy Gap (ΔE)3.8907
Source: Data for p-nitroaniline from a B3LYP/6-311G(d,p) calculation, for illustrative purposes.

The Molecular Electrostatic Potential (MEP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map shows the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For aniline derivatives, MEP calculations have shown that the nitrogen atom and certain regions of the aromatic ring are often sites of negative potential, while the hydrogen atoms of the amino group are regions of positive potential. In the case of this compound, the MEP map would likely show negative potential around the nitrogen atom and the chlorine atoms, indicating their role in electrostatic interactions. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential.

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These indices have been calculated for various substituted anilines to compare their stability and reactivity. For instance, a higher chemical hardness and lower electrophilicity index are associated with greater stability. Local reactivity descriptors, such as Fukui functions, can be used to identify the reactivity of specific atomic sites within the molecule.

Table 3: Illustrative Global Reactivity Descriptors for a Substituted Aniline (p-aminoaniline)

ParameterValue (eV)
Ionization Potential (I)6.2154
Electron Affinity (A)1.6135
Electronegativity (χ)3.9144
Chemical Hardness (η)2.3009
Softness (S)0.4346
Electrophilicity Index (ω)3.3308
Source: Calculated from HOMO/LUMO energies of p-aminoaniline for illustrative purposes.

Spectroscopic Property Prediction and Validation

Spectroscopic analysis is a cornerstone of chemical characterization, providing detailed insights into molecular structure and bonding. Computational chemistry offers powerful tools to predict and interpret spectroscopic data.

Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules in solution. By measuring the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides information about the chemical environment of each atom.

Computational methods, such as Density Functional Theory (DFT), can predict NMR chemical shifts with a high degree of accuracy. These calculations involve optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. The predicted shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). A comparison between predicted and experimental NMR spectra can help to confirm the proposed structure of a molecule.

For a molecule like this compound, one would expect distinct signals for the aromatic protons, the protons of the N-chloroethyl group, and the corresponding carbon atoms. The predicted chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the aniline nitrogen.

Theoretical Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal modes of vibration can be obtained. The corresponding frequencies can then be compared to the experimental FT-IR and FT-Raman spectra. This comparison aids in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes would include N-H stretching, C-N stretching, C-Cl stretching, and various aromatic C-H and C-C vibrations.

UV-Visible Spectroscopic Predictions and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure of the molecule.

Time-dependent DFT (TD-DFT) is a computational method commonly used to predict the electronic absorption spectra of molecules. These calculations can determine the energies of the excited states and the probabilities of the electronic transitions. For an aniline derivative like this compound, the UV-Visible spectrum would be expected to show π → π* transitions associated with the benzene ring. The presence of the chloro and N-(2-chloroethyl) substituents would influence the energy of these transitions.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of solid-state materials.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the promolecule (a reference molecule).

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to identify regions of close intermolecular contacts. Fingerprint plots are two-dimensional histograms of the distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface (di and de, respectively). These plots provide a quantitative summary of the different types of intermolecular contacts present in the crystal. For this compound, one would expect to observe contacts involving hydrogen, chlorine, and carbon atoms, which would appear as distinct features in the fingerprint plot.

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonds are among the most important non-covalent interactions that direct the assembly of molecules in the solid state. In the case of this compound, the N-H group can act as a hydrogen bond donor, while the nitrogen and chlorine atoms can act as hydrogen bond acceptors.

In addition to hydrogen bonding, other non-covalent interactions, such as halogen bonds (C-Cl···Cl-C or C-Cl···N), π-π stacking between aromatic rings, and van der Waals forces, can also play a significant role in the crystal packing. The identification and characterization of these interactions are essential for a complete understanding of the solid-state structure of the compound. Computational tools, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density distribution and provide a quantitative description of these interactions.

Based on a thorough search of available scientific literature, it has been determined that there are no specific research articles or publicly available datasets that focus on the computational and spectroscopic investigations of the chemical compound this compound. The search for data pertaining to its Natural Bond Orbital (NBO) analysis, nonlinear optical (NLO) properties, and thermodynamic parameter calculations did not yield any relevant results for this particular molecule.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. The creation of scientifically accurate content and data tables for the specified sections and subsections is contingent on the existence of published research, which appears to be unavailable for this compound at this time.

Further research would be required to be conducted on this compound to generate the experimental and computational data necessary to fulfill the detailed requirements of the requested article.

Environmental Fate and Degradation Pathways of 3,4 Dichloro N 2 Chloroethyl Aniline and Chlorinated Aniline Derivatives

Biodegradation Mechanisms of Chlorinated Aniline (B41778) Derivatives

Microbial degradation is a primary mechanism for the transformation of chlorinated anilines in soil and aquatic systems. nih.gov Bacteria have evolved diverse metabolic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govnih.gov

The microbial breakdown of chlorinated anilines can occur in the presence or absence of oxygen, following distinct biochemical routes.

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of anilines is typically an oxidative deamination catalyzed by dioxygenase enzymes, leading to the formation of catechol or substituted catechols. nih.govnih.gov This is often followed by the cleavage of the aromatic ring through either an ortho- or meta-cleavage pathway. nih.gov For example, the aerobic degradation of 4-chloroaniline (B138754) often proceeds via a modified ortho-cleavage pathway. nih.gov The presence of aniline can sometimes enhance the metabolic efficiency of chlorinated aniline degradation by increasing microbial biomass and activity. besjournal.comnih.gov

Anaerobic Degradation: In anaerobic environments, a key degradation process is reductive dechlorination, where bacteria use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. clu-in.org This process is common for highly halogenated compounds. clu-in.org For instance, 2,3-dichloroaniline (B127971) can be stoichiometrically dechlorinated to aniline through the intermediate 2-chloroaniline (B154045) under anaerobic conditions. acs.org Various electron acceptors can be utilized in these pathways, including nitrate (B79036), sulfate, and iron (III). fao.orgresearchgate.net One study identified a Geobacter species capable of using Fe(III) as a terminal electron acceptor while degrading a range of trichloro-, dichloro-, and monochloroanilines. fao.orgproquest.com The degradation often involves the preferential removal of chlorine atoms from the ortho and para positions before the compound is fully broken down. fao.orgproquest.com

The identification of metabolic intermediates is key to elucidating biodegradation pathways. The catechol pathway is a central route in the aerobic degradation of many aromatic compounds, including chlorinated anilines. nih.gov

In the degradation of 4-chloroaniline (4-CA), a primary intermediate formed is 4-chlorocatechol (B124253). academicjournals.orgnih.gov This intermediate is then typically cleaved by catechol 1,2-dioxygenase. nih.gov The enzyme converts 4-chlorocatechol to 3-chloro-cis,cis-muconic acid, which is further metabolized. academicjournals.orgnih.gov However, the conversion of 4-chlorocatechol can be a rate-limiting step, as the dioxygenase enzyme often shows a higher affinity for non-chlorinated catechol. academicjournals.orgnih.gov

Some bacteria exhibit alternative pathways. For example, Acinetobacter baylyi strain GFJ2 can degrade 3,4-dichloroaniline (B118046) (3,4-DCA) by first dechlorinating it to 4-CA. researchgate.net This strain then employs two distinct pathways for 4-CA degradation, yielding either 4-chlorocatechol or aniline as the initial intermediates, both of which are subsequently funneled into an ortho-cleavage route. researchgate.net Another pathway identified in Acinetobacter soli GFJ2 involves the conversion of 3,4-DCA to 4,5-dichlorocatechol, which is then degraded via a catechol 1,2-cleavage pathway. mdpi.com

The table below summarizes key intermediates in the biodegradation of chlorinated anilines.

Interactive Table: Biodegradation Intermediates of Chlorinated Anilines
Parent Compound Degradation Condition Key Intermediates Pathway
4-Chloroaniline (4-CA) Aerobic 4-Chlorocatechol, 3-chloro-cis,cis-muconic acid ortho-cleavage academicjournals.orgnih.gov
3,4-Dichloroaniline (3,4-DCA) Aerobic 4-Chloroaniline (4-CA), 4-Chlorocatechol, Aniline Dechlorination then ortho-cleavage researchgate.net
3,4-Dichloroaniline (3,4-DCA) Aerobic 4,5-Dichlorocatechol Dioxygenase-mediated mdpi.com
Aniline Aerobic Catechol, cis,cis-muconic acid ortho-cleavage nih.gov
2,3-Dichloroaniline (2,3-DCA) Anaerobic 2-Chloroaniline (2-CA), 3-Chloroaniline (3-CA), Aniline Reductive Dechlorination acs.org

The biodegradation of persistent compounds like chlorinated anilines is often carried out by specialized microbial strains or synergistic microbial consortia.

Several individual bacterial strains capable of degrading chlorinated anilines have been isolated and characterized. Acinetobacter soli strain GFJ2, for example, can degrade 3,4-DCA. mdpi.com Strains of Acinetobacter baumannii, Pseudomonas putida, and Klebsiella have been isolated from soil and can use 4-CA as a sole carbon and nitrogen source. scilit.comnih.gov The bacterium Geobacter sp. KT5 has been shown to anaerobically degrade a wide array of chlorinated anilines, including trichloro-, dichloro-, and monochloroanilines, using Fe(III) as an electron acceptor. fao.orgresearchgate.net

Microbial consortia, or groups of different bacterial species, can also work together to achieve more complete degradation. In one case, a consortium of four bacterial species (Chryseobacterium indologenes, Comamonas testosteroni, Pseudomonas corrugata, and Stenotrophomonas maltophilia) was isolated that could degrade a mixture of aniline and 4-CA. nih.gov In this consortium, different members performed different steps of the degradation process, demonstrating interspecies cooperation. For instance, P. corrugata was able to grow on 4-CA alone, while S. maltophilia could utilize the intermediate 4-chlorocatechol. nih.gov Another consortium containing Pseudomonas stutzeri, Comamonas testosteroni, Pseudomonas putida, and Stenotrophomonas maltophilia also showed effective degradation of 4-CA, where interspecies interactions were crucial for the complete breakdown. academicjournals.org

The table below lists some of the key microbial strains and consortia involved in the degradation of chlorinated anilines.

Interactive Table: Microorganisms Involved in Chlorinated Aniline Degradation
Microorganism(s) Compound(s) Degraded Key Features
Acinetobacter soli GFJ2 3,4-Dichloroaniline (3,4-DCA) Degrades 3,4-DCA to 4,5-dichlorocatechol. mdpi.com
Acinetobacter baylyi GFJ2 3,4-DCA, 4-Chloroaniline (4-CA) Degrades 3,4-DCA to 4-CA, which is then metabolized via two distinct pathways. researchgate.net
Geobacter sp. KT5 Trichloroanilines, Dichloroanilines, Monochloroanilines Anaerobic degradation using Fe(III) as an electron acceptor. fao.orgresearchgate.net
Dehalobacter sp. 2,3-Dichloroaniline (2,3-DCA) Anaerobic reductive dechlorination to aniline. acs.org
Pseudomonas, Acinetobacter, Klebsiella 4-Chloroaniline (4-CA) Utilize 4-CA as a sole carbon and nitrogen source via a modified ortho-cleavage pathway. nih.gov
Comamonas testosteroni, Delftia acidovorans 3-Chloroaniline (3-CA), Aniline Utilize compounds as sole sources of carbon and nitrogen. nih.gov
Consortium (Chryseobacterium, Comamonas, Pseudomonas, Stenotrophomonas) 4-Chloroaniline (4-CA), Aniline Interspecies interactions facilitate degradation, with accumulation of 4-chlorocatechol as a rate-limiting step. nih.gov
Consortium (Xanthomonas, Bacillus, Acinetobacter, Pseudomonas, Nocardia) o-Chloroaniline, 2,4-Dichloroaniline Domesticated consortium with improved tolerance and degradation efficiency. besjournal.comnih.gov

Abiotic Environmental Transformation Processes

In addition to microbial activity, chlorinated anilines can be transformed in the environment through non-biological (abiotic) processes, including photodegradation and chemical reactions in environmental matrices like soil and water.

Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. For chlorinated anilines in aqueous solutions, this process can be a significant transformation route. The presence of photocatalysts like titanium dioxide (TiO₂) or iron(III) oxide (Fe₂O₃) can significantly enhance the rate of degradation. mdpi.com

The mechanism of photodegradation often involves the generation of highly reactive hydroxyl radicals (•OH), which attack the aniline molecule. researchgate.net One proposed pathway for 4-chloroaniline involves the formation of intermediates such as 4-chlorophenol, 4-aminophenol, and 4-chloronitrobenzene. mdpi.comresearchgate.net These aromatic intermediates can be further oxidized to benzoquinone, which then undergoes ring cleavage to form carboxylic acids and, ultimately, simple inorganic products like chloride ions (Cl⁻), nitrate (NO₃⁻), ammonium (B1175870) (NH₄⁺), and carbon dioxide (CO₂). mdpi.com In other studies, aminophenol and benzidine (B372746) were identified as major and minor photoproducts, respectively. mdpi.com

The table below lists some of the identified transformation products from the photodegradation of chlorinated anilines.

Interactive Table: Photodegradation Products of Chlorinated Anilines
Parent Compound Condition/Catalyst Identified Transformation Products
4-Chloroaniline TiO₂/H₂O₂ Aniline, 4-Chlorophenol, 4-Chloronitrobenzene, 4-Aminophenol, 4,4'-dichloroazobenzene, Benzoquinone. mdpi.com
4-Chloroaniline TiO₂ 3-Hydroxy-4-chloronitrobenzene, 4-Hydroxynitrobenzene, Phenol, Aniline. mdpi.com
2-Chloroaniline TiO₂ 2-Chlorophenol, p-Benzoquinone. mdpi.com
Aniline Halloysite-TiO₂/Fe₂O₃ Aminophenol, Benzidine. mdpi.com
Aniline α-Fe₂O₃ Azobenzene. mdpi.com

In anaerobic environments such as saturated soils and sediments, chlorinated anilines can undergo abiotic chemical reduction. This process is often mediated by reactive minerals containing reduced iron, such as iron sulfides (FeS), magnetite, and green rust. researchgate.net Zero-valent iron (ZVI), a strong reducing agent, is also effective and is used in environmental remediation technologies like permeable reactive barriers. mdpi.comaugustmack.com

The primary mechanism is reductive dechlorination, where a chlorine atom on the aniline ring is replaced by a hydrogen atom. This is similar to anaerobic biodegradation but occurs without direct microbial catalysis. The reactivity of different iron minerals varies, with disordered FeS generally showing the highest reactivity for degrading chlorinated solvents. researchgate.net The process can be engineered for remediation; for instance, nanosized zero-valent iron supported on biochar has been shown to effectively activate persulfate for the degradation of p-chloroaniline in soil. mdpi.com These abiotic degradation pathways can proceed through mechanisms like reductive elimination and hydrogenolysis, leading to various degradation products. researchgate.net

Environmental Persistence and Mobility Studies

Chlorinated anilines, including 3,4-DCA, are recognized for their persistence in the environment. nih.govmdpi.com Their chemical properties, such as relatively low water solubility and vapor pressure, contribute to their longevity in various environmental compartments. nih.gov

The mobility of chlorinated anilines in the environment is significantly influenced by their adsorption to soil and sediment particles. Studies on 3,4-DCA indicate that it has the potential to adsorb to suspended particles in water bodies. nih.gov The extent of this adsorption is influenced by soil and sediment composition, particularly the organic carbon content.

Research on the sorption of 3,4-DCA in calcareous soil has shown that the presence of dissolved organic carbon can increase the amount of the compound adsorbed to the soil. This suggests that in organic-rich environments, the mobility of such compounds may be reduced due to stronger binding to soil particles.

The potential for these compounds to leach into groundwater is a significant concern. nih.gov Herbicides based on 4-chloroaniline and 3,4-DCA have been noted for their potential to leach into groundwater. nih.gov The degree of leaching is inversely related to the strength of adsorption; weakly adsorbed compounds are more likely to be transported through the soil profile and contaminate underlying aquifers. Given the structural similarities, 3,4-dichloro-N-(2-chloroethyl)aniline may also exhibit a potential for leaching, particularly in soils with low organic matter.

CompoundEnvironmental CompartmentFindingReference
3,4-dichloroaniline (3,4-DCA)Water BodiesAdsorbs to suspended particles. nih.gov
3,4-dichloroaniline (3,4-DCA)Calcareous SoilIncreased adsorption in the presence of dissolved organic carbon.
Herbicides based on 4-chloroaniline and 3,4-DCASoil/GroundwaterPotential to leach into groundwater. nih.gov

Chlorinated anilines can be released into the atmosphere during their production and application. nih.gov Once airborne, these compounds have the potential for long-range transport, allowing them to contaminate remote ecosystems far from their original source. nih.gov This atmospheric transport can lead to their deposition onto land and water surfaces through both wet and dry deposition processes. nih.gov The persistence of these compounds in the atmosphere contributes to their ability to travel long distances. While specific data on the long-range transport of this compound is unavailable, the general behavior of chlorinated anilines suggests that it could be subject to similar distribution patterns.

Ecotoxicological Implications from a Mechanistic Perspective

The ecotoxicological effects of chlorinated anilines are a significant area of concern due to their potential to harm aquatic ecosystems. nih.govmdpi.com Much of the understanding of these effects comes from studies on 3,4-DCA and other closely related compounds.

Chlorinated anilines are known to be toxic to a wide range of aquatic organisms. researchgate.net Studies on 3,4-DCA have demonstrated its toxicity to fish, invertebrates, and algae. researchgate.netdoi.orgnih.govnih.gov The primary mode of toxic action for many anilines is considered to be polar narcosis, which involves the disruption of cell membrane functions. nih.gov

In early life stages of zebrafish (Danio rerio), exposure to 3,4-DCA has been shown to cause a range of sublethal effects, indicating its interaction with critical biochemical pathways. nih.gov These effects include developmental abnormalities and impacts on survival at higher concentrations. nih.gov Research on the reproductive toxicity of 3,4-DCA in Javanese medaka (Oryzias javanicus) revealed that the compound can significantly reduce spawning rates and fertilization success. nih.gov

OrganismCompoundObserved EffectReference
Zebrafish (Danio rerio)3,4-dichloroaniline (3,4-DCA)Developmental abnormalities, reduced survival at high concentrations. nih.gov
Javanese medaka (Oryzias javanicus)3,4-dichloroaniline (3,4-DCA)Reduced spawning rate and fertilization success. nih.gov
Various aquatic speciesChlorinated anilinesToxicity via polar narcosis (disruption of cell membranes). doi.orgnih.gov

Some chlorinated aniline compounds are known to be potentially genotoxic, mutagenic, and carcinogenic. nih.gov The mechanism of genotoxicity for aniline derivatives often involves metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. This DNA damage can lead to mutations and disrupt normal cellular functions, including replication and transcription.

While specific studies on the DNA-damaging potential of this compound are not available, the presence of the 2-chloroethyl group is a point of interest. Chloroethylating agents, such as certain nitrosoureas used in chemotherapy, are known to cause DNA damage, including the formation of DNA cross-links. nih.govresearchgate.netresearchgate.net These cross-links are highly cytotoxic lesions that can block DNA replication and transcription. researchgate.net It is plausible that the 2-chloroethyl moiety of this compound could be reactive towards cellular macromolecules like DNA, potentially leading to genotoxic effects. However, without direct experimental evidence, this remains a hypothesis based on the chemical structure.

Research Applications and Structure Activity Relationships of 3,4 Dichloro N 2 Chloroethyl Aniline in Chemical Sciences

Role as Versatile Intermediate in Organic Synthesis

The utility of 3,4-dichloro-N-(2-chloroethyl)aniline as a foundational building block is well-established in the field of organic synthesis. The presence of multiple reactive sites—the aromatic ring, the secondary amine, and the chloroethyl group—allows for a diverse range of chemical transformations, making it a valuable precursor for complex molecules and specialty chemicals.

Precursor in the Synthesis of Complex Molecules within Chemical Research

The 3,4-dichloroaniline (B118046) moiety of the molecule serves as a robust scaffold for constructing intricate molecular architectures. The chlorine substituents on the aromatic ring influence the electron density and reactivity of the benzene (B151609) ring, directing further substitutions to specific positions. This predictable reactivity is crucial for the controlled synthesis of complex structures. For instance, the core 3,4-dichloroaniline structure is a known precursor in the synthesis of various heterocyclic compounds and other elaborate organic molecules.

The N-(2-chloroethyl) group is a particularly reactive handle that can undergo a variety of nucleophilic substitution reactions. This functionality allows for the introduction of diverse chemical groups, extending the molecular framework and enabling the synthesis of compounds with specific, targeted properties. A notable example of a similar transformation involves the synthesis of trans-3,4-dichloro-N-[2-(N-allyl-N-trichloroethoxycarbonylamino)cyclopentyl]aniline hydrochloride, where a complex cyclopentylamine (B150401) derivative is constructed from a 3,4-dichloroaniline-containing precursor. prepchem.com This illustrates how the foundational structure of 3,4-dichloroaniline can be elaborated into more complex and functionally rich molecules.

Utility in the Development of Specialty Chemicals and Agrochemicals

The structural motifs present in this compound are found in various specialty chemicals, including dyes and agrochemicals. The related compound, N-ethyl-N-(2-chloroethyl)aniline, is a known precursor to several cationic azo dyes. wikipedia.org The reaction of the chloroethyl group with tertiary amines or pyridine (B92270), followed by an azo coupling reaction, leads to the formation of these colorful compounds. wikipedia.org This suggests a similar potential for this compound in the synthesis of novel dyes with potentially different properties conferred by the dichlorinated ring.

In the realm of agrochemicals, derivatives of 3,4-dichloroaniline are well-represented. For example, N,N-bis(2-chloroethyl)-2-nitro-p-toluidine, a structurally analogous compound, has been identified as an effective repellent for certain insect larvae. google.com This highlights the potential for N-alkylated dichloroanilines to serve as key intermediates in the development of new crop protection agents. The synthesis often involves the reaction of a substituted aniline (B41778) with ethylene (B1197577) oxide, followed by chlorination of the resulting hydroxyl groups, a pathway that could be adapted for the synthesis of this compound itself. google.com

Exploration in Novel Material Science

The unique chemical structure of this compound also presents opportunities for its use in the field of material science, particularly in the design of advanced polymers.

Design and Synthesis of Polymers and Advanced Materials Incorporating Substituted Aniline Scaffolds

Substituted anilines are known monomers for the synthesis of polyaniline (PANI) and its derivatives, a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The properties of these polymers can be finely tuned by introducing different substituents onto the aniline ring.

The this compound molecule possesses two key features for polymerization. The aniline nitrogen can participate in oxidative polymerization to form a polyaniline backbone. Simultaneously, the chloroethyl group offers a site for post-polymerization modification or for cross-linking polymer chains, which can significantly impact the material's mechanical and thermal properties. While specific examples of polymers derived exclusively from this compound are not extensively documented, the fundamental reactivity of the aniline and chloroethyl groups provides a strong basis for its potential in creating novel polymeric materials with tailored functionalities.

Structure-Activity Relationship (SAR) Studies in Medicinal and Agrochemical Chemistry

Structure-activity relationship (SAR) studies are fundamental to the rational design of new bioactive molecules in both medicine and agriculture. These studies investigate how the chemical structure of a compound influences its biological activity. The compound this compound provides a valuable scaffold for such investigations due to its modifiable functional groups.

Chemical Modification Strategies for Modulating Intended Chemical Reactivity

The chemical reactivity of this compound can be systematically altered to probe its effect on biological activity. Key modification strategies include:

Modification of the N-(2-chloroethyl) side chain: The chlorine atom can be replaced by various nucleophiles to introduce different functional groups (e.g., azides, thiols, amines). This can alter the molecule's polarity, size, and ability to interact with biological targets. Studies on bis(2-chloroethyl)aminoethyl esters have shown that modifications to this part of the molecule can significantly influence their potential antitumor activity. nih.gov

Substitution on the aromatic ring: While the chlorine atoms at positions 3 and 4 are fixed in this specific compound, in a broader SAR study, their positions could be varied, or additional substituents could be introduced to the aromatic ring. This would modulate the electronic properties and steric profile of the molecule.

Modification of the amino group: The secondary amine can be further alkylated or acylated to explore how these changes affect the compound's properties and biological interactions.

These modifications allow for the creation of a library of related compounds, which can then be screened for their desired activity. The insights gained from such SAR studies are invaluable for optimizing the structure of a lead compound to enhance its efficacy and selectivity. For example, in the development of some antiviral agents, the aniline linker is a key site for modification to improve binding to target enzymes. frontiersin.org

PropertyValueSource
Molecular Formula C8H9Cl3NInferred from structure
Related Core Compound 3,4-Dichloroaniline nih.gov
Key Reactive Groups Secondary Amine, Chloroethyl Group, Dichlorinated Aromatic RingChemical Structure
PrecursorReaction TypeProduct ClassPotential ApplicationSource
N-ethyl-N-(2-chloroethyl)anilineReaction with tertiary amines/pyridine and azo couplingCationic Azo DyesSpecialty Chemicals wikipedia.org
N,N-bis(2-hydroxyethyl)-p-toluidineChlorination followed by nitrationNitrated anilinesAgrochemicals google.com
3,4-dichloroaniline derivativeCyclization/CondensationComplex heterocyclic compoundsChemical Research prepchem.com

Insufficient Information to Generate Article on this compound

A comprehensive search for scientific literature has revealed a significant lack of specific research data for the chemical compound this compound, preventing the creation of a detailed article focusing on its unique research applications and structure-activity relationships.

The specific areas of inquiry, namely the "Investigation of the Mechanisms of Interaction with Biological Targets (e.g., Enzyme Inhibition)" and the "Rational Design of Analogs for Specific Chemical Activities (e.g., as Molecular Probes)," require dedicated research that does not appear to have been published for this particular compound.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and focuses solely on this compound. To do so would require speculation and the use of data from related but different molecules, which would violate the principles of scientific accuracy and the specific constraints of the request.

Further research and publication of studies specifically investigating this compound are necessary before a detailed article on its chemical and biological properties can be authored.

Advanced Analytical Methodologies for the Characterization and Detection of 3,4 Dichloro N 2 Chloroethyl Aniline

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating components from a complex mixture. For a compound like 3,4-dichloro-N-(2-chloroethyl)aniline, both gas and liquid chromatography offer powerful solutions for its isolation and measurement.

Gas Chromatography (GC) Coupled with Specific Detectors (e.g., NPD, MS, TOF-MS)

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. Given the aniline (B41778) structure, this compound is expected to have sufficient volatility for GC analysis.

Nitrogen-Phosphorus Detector (NPD): The presence of a nitrogen atom in the aniline structure makes a Nitrogen-Phosphorus Detector (NPD) an exceptionally selective and sensitive choice. The NPD offers high selectivity for nitrogen-containing compounds over hydrocarbons, which is advantageous when analyzing samples from complex matrices. U.S. EPA Method 8131, for instance, specifies GC-NPD for the determination of various aniline derivatives in environmental samples. epa.gov This method involves extraction with a solvent like methylene (B1212753) chloride, potential cleanup using techniques like Florisil column chromatography, and subsequent analysis by GC-NPD. epa.gov For this compound, this approach would provide low detection limits, likely in the part-per-billion (ppb) range.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural identification. In electron ionization (EI) mode, the molecule would undergo fragmentation, producing a characteristic mass spectrum that serves as a chemical fingerprint. While no direct spectrum for this compound is publicly available, the fragmentation pattern can be predicted based on its constituent parts: 3,4-dichloroaniline (B118046) and the N-(2-chloroethyl) side chain. The molecular ion peak would be expected, along with fragments corresponding to the loss of the chloroethyl group and characteristic cleavages of the aniline ring. For comparison, the major ions for the related compound 3,4-dichloroaniline are shown in the table below.

Interactive Data Table: Illustrative GC-MS Fragmentation Data for the Related Compound 3,4-dichloroaniline

m/z (mass-to-charge ratio)Relative Intensity (%)Putative Fragment Identity
161100[M]+ (Molecular Ion)
16363.5[M+2]+ Isotope Peak
12611.3[M-Cl]+
9916.5[C5H3NCl]+
9016.2[C5H4Cl]+

This data is for 3,4-dichloroaniline (CAS 95-76-1) and is presented for illustrative purposes.

Time-of-Flight Mass Spectrometry (TOF-MS): For even greater mass accuracy, a time-of-flight (TOF) mass spectrometer can be used. GC-TOF-MS provides high-resolution mass data, allowing for the determination of elemental composition and confident identification of the target analyte, even in the presence of co-eluting interferences.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., CAD, MS)

For compounds that may be thermally labile or require derivatization for GC analysis, High-Performance Liquid Chromatography (HPLC) is a powerful alternative. The reactive N-(2-chloroethyl) group in nitrogen mustards can be unstable, making HPLC a suitable primary technique. researchgate.net

Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing nitrogen mustards and their metabolites in various matrices, including biological fluids like urine and plasma. nih.govzldm.ru This technique involves separating the compound on a reversed-phase column (e.g., C18) and detecting it by MS. Electrospray ionization (ESI) in positive mode would protonate the aniline nitrogen, yielding a prominent [M+H]+ ion. Subsequent fragmentation (MS/MS) of this precursor ion would produce specific product ions, which can be monitored for highly selective quantification using Multiple Reaction Monitoring (MRM). Studies on related nitrogen mustards have demonstrated detection limits in the low ng/mL range in biological samples. zldm.ru

Charged Aerosol Detector (CAD): A Charged Aerosol Detector (CAD) is a universal detector that can be used with HPLC. It measures analyte mass by creating charged aerosol particles and provides a near-uniform response for non-volatile analytes, regardless of their chemical structure. While less sensitive and selective than MS, CAD can be a useful tool for quantification when a reference standard is available and high sensitivity is not the primary requirement.

Two-Dimensional Gas Chromatography (GCxGC) for Comprehensive Mixture Analysis

When analyzing this compound in highly complex samples, such as industrial effluents or environmental extracts, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity by subjecting the effluent from a primary GC column to a second, different column for further separation. This technique is particularly powerful for separating isomers and resolving target analytes from complex matrix interferences. nih.gov When coupled with a TOF-MS detector, GCxGC-TOF-MS provides a comprehensive profile of the sample, enabling the confident identification of trace-level halogenated compounds. nih.gov

Spectroscopic and Spectrometric Characterization Methods

While chromatography excels at separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation and identification of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR would be essential for the characterization of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include distinct resonances for the three aromatic protons on the dichlorinated ring, with their chemical shifts and coupling patterns confirming the 3,4-substitution pattern. The N-(2-chloroethyl) side chain would exhibit two triplet signals corresponding to the -CH₂-N and -CH₂-Cl groups.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton.

Interactive Data Table: Illustrative ¹H NMR Chemical Shift Data for Related Compounds

CompoundSolventProton AssignmentChemical Shift (ppm)
2-Chloroaniline (B154045) chemicalbook.comCDCl₃Aromatic Protons6.67 - 7.22
2-Chloroaniline chemicalbook.comCDCl₃Amine Proton (-NH₂)3.92
N-(2-chloroethyl)-N-ethylaniline spectrabase.comCDCl₃Aromatic Protons6.5 - 7.3
N-(2-chloroethyl)-N-ethylaniline spectrabase.comCDCl₃Methylene Protons (-CH₂-)3.5 - 3.7

This data is for related compounds and illustrates the expected regions for proton signals.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

As mentioned in the chromatography section, mass spectrometry is crucial for identification. Beyond its use as a detector, MS provides fundamental information about the molecule's mass and fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for unambiguously determining the elemental formula of a compound. zldm.runih.gov By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₈H₈Cl₃N), HRMS would be able to confirm this exact formula, providing a high degree of confidence in its identification. This is particularly valuable in complex sample analysis where isobaric interferences are common. nih.gov The combination of liquid chromatography with HRMS is a leading method for identifying unknown substances in complex mixtures. nih.gov

Method Development and Validation in Research Contexts

Optimization of Analytical Conditions and Parameters for Enhanced Sensitivity and Specificity

Developing a robust analytical method for detecting trace levels of this compound requires careful optimization of chromatographic and detection parameters. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred choices for their high sensitivity and specificity.

LC-MS/MS Method Optimization: For the analysis of aromatic amines, LC-MS/MS is a powerful tool. nih.gov Optimization would involve:

Mobile Phase Composition: A mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common. The addition of a small amount of acid, such as formic acid (e.g., 0.1-0.2%), to the mobile phase is crucial for promoting the protonation of the amine group, which enhances signal intensity in positive electrospray ionization (ESI+) mode. nih.govnih.gov

Chromatographic Column: A reverse-phase column, such as a C18 or a biphenyl (B1667301) column, would be suitable. nih.govnih.gov Biphenyl columns can offer enhanced retention and selectivity for aromatic compounds through π-π interactions.

Mass Spectrometry Parameters: In ESI+ mode, the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first quadrupole (Q1). Collision-induced dissociation (CID) would then generate specific product ions in the second quadrupole (collision cell), and one or two of the most stable and abundant product ions would be monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides very high specificity and reduces background noise.

GC-MS Method Optimization: GC-MS is also highly effective, particularly for semi-volatile compounds. mdpi.com

Column Selection: A low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or SE-54), is generally suitable for separating a wide range of organic pollutants. epa.govnih.gov

Temperature Program: The oven temperature program must be optimized to ensure adequate separation from matrix interferences and other analytes, providing sharp, symmetrical peaks without excessive run times.

Injection Mode: Splitless injection is typically used for trace analysis to maximize the amount of analyte transferred to the column.

Table of Optimized Analytical Parameters (Hypothetical)

Parameter LC-MS/MS GC-MS
Column Biphenyl or C18, 100 mm x 2.1 mm, <3 µm 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in Water; B: Acetonitrile/Methanol Helium at a constant flow of ~1 mL/min
Injection Volume 1-5 µL 1 µL (Splitless)
Ionization Mode Electrospray Positive (ESI+) Electron Impact (EI)
Detection Mode Multiple Reaction Monitoring (MRM) Scan or Selected Ion Monitoring (SIM)

| Key Optimization Goal | Maximize [M+H]⁺ signal; find specific precursor-to-product ion transitions. | Achieve baseline separation from interferences; obtain a clean mass spectrum for library matching. |

Strategies for the Identification of Unknown Degradation and Transformation Products

Identifying the transformation products (TPs) of this compound is critical for understanding its environmental fate. TPs can be formed through various biotic and abiotic processes. nih.gov For the target compound, likely degradation pathways include N-dealkylation, hydrolysis, and dechlorination. nih.govwikipedia.orgnih.gov

Proposed Degradation Pathways:

N-dealkylation: Cleavage of the N-ethyl bond could occur, leading to the formation of the major herbicide metabolite, 3,4-dichloroaniline . nih.gov

Hydrolysis: The chlorine atom on the ethyl group is susceptible to nucleophilic substitution by water, which would form 3,4-dichloro-N-(2-hydroxyethyl)aniline . researchgate.net

Dechlorination: Microbial or photochemical processes could remove one or both chlorine atoms from the aromatic ring, leading to various monochloro- or unsubstituted aniline derivatives. wikipedia.org

Oxidation: The aromatic ring could be oxidized, potentially forming hydroxylated derivatives like 4-amino-2,3-dichlorophenol , which can then lead to ring cleavage. nih.govplos.org

Dimerization/Polymerization: As seen with other anilines, radical mechanisms could lead to the formation of dimers such as azobenzenes.

Analytical Strategy for Identification: The primary strategy involves chromatography coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS. nih.govnih.gov

Screening: An initial non-target screening using LC-HRMS is performed on a degraded sample to detect potential TPs.

Accurate Mass Measurement: HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident prediction of the elemental formula for each detected TP.

Isotopic Pattern Analysis: The presence of two chlorine atoms in the parent compound creates a characteristic isotopic pattern (M, M+2, M+4) that would also be present in TPs that retain both chlorines, aiding in their identification.

Tandem Mass Spectrometry (MS/MS): Once potential TPs are located, MS/MS experiments are conducted. The fragmentation pattern of a TP is analyzed and compared to the fragmentation of the parent compound to elucidate its structure. For example, the loss of a chloroethyl group would strongly suggest it was a TP formed via N-dealkylation.

Standard Confirmation: The ultimate confirmation of a TP's identity requires synthesizing the proposed chemical standard and verifying that its retention time and mass spectrum match the unknown peak in the sample.

Table of Potential Transformation Products

Potential Product Name Molecular Formula Exact Mass (Da) Likely Formation Pathway
3,4-dichloroaniline C₆H₅Cl₂N 160.9799 N-dealkylation
3,4-dichloro-N-(2-hydroxyethyl)aniline C₈H₉Cl₂NO 205.0061 Hydrolysis
4-chloro-N-(2-chloroethyl)aniline C₈H₉Cl₂N 189.0163 Reductive Dechlorination
N-(2-chloroethyl)aniline C₈H₁₀ClN 155.0502 Reductive Dechlorination

Advanced Sample Preparation and Clean-up Protocols for Complex Environmental and Biological Matrices

The accurate quantification of this compound in complex matrices like soil, sediment, or biological tissues requires sophisticated sample preparation to remove interfering substances like lipids, pigments, and humic acids. nih.govnih.gov

Soil and Sediment Samples: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective approach for extracting pesticide residues and other contaminants from soil. nih.govweber.hu

Extraction: A sample of hydrated soil (e.g., 10g) is vigorously shaken in a centrifuge tube with a solvent, typically acetonitrile, which can efficiently extract a wide range of analytes. weber.hu

Partitioning: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added. This induces phase separation between the acetonitrile and the residual water, partitioning the analyte into the organic layer while many polar interferences remain in the aqueous phase.

Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the acetonitrile extract is transferred to a smaller tube containing a mixture of sorbents for clean-up. A common combination for soil includes:

Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and some sugars.

C18 (Octadecylsilane): To remove non-polar interferences like lipids.

Graphitized Carbon Black (GCB): To remove pigments and sterols (use with caution as it can retain planar analytes).

Magnesium Sulfate (MgSO₄): To remove any remaining water. After vortexing and centrifugation, the cleaned extract is ready for analysis. researchgate.net

Biological Matrices (e.g., Fish Tissue, Milk): Biological samples are challenging due to high lipid and protein content. nih.govbiopharminternational.com

Extraction: A modified QuEChERS approach can be used for initial extraction. nih.gov Alternatively, classic liquid-liquid extraction (LLE) with a solvent like methylene chloride or solid-phase extraction (SPE) may be employed. epa.govbiopharminternational.com

Clean-up: Removing lipids is the primary goal.

Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge. Sorbents like Florisil or a combination of silica (B1680970) gel and alumina (B75360) are effective at retaining lipids while allowing less polar analytes to pass through. epa.govresearchgate.net

Dispersive SPE: For QuEChERS-based methods, sorbents with high lipid-removal capacity, such as Zirconium dioxide-based materials (e.g., Z-Sep), are highly effective. nih.gov

Gel Permeation Chromatography (GPC): GPC separates molecules based on size and is an excellent, albeit more time-consuming, technique for removing large lipid molecules from analyte fractions. epa.gov

Table of Sample Preparation Protocols

Matrix Extraction Method Clean-up Sorbents/Technique Key Interferences Removed
Soil/Sediment QuEChERS (Acetonitrile extraction with citrate (B86180) buffering) d-SPE with PSA, C18, MgSO₄ Humic acids, fatty acids, non-polar co-extractives, water. nih.govweber.hu
Fatty Biological Tissue (e.g., fish) QuEChERS or Solvent Extraction d-SPE with Z-Sep or C18; SPE with Florisil or Silica/Alumina; GPC Lipids, proteins, pigments. epa.govnih.govresearchgate.net

| Aqueous Samples (e.g., water) | Solid-Phase Extraction (SPE) | C18 or Polymeric reverse-phase cartridges | Polar organic matter, salts. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dichloro-N-(2-chloroethyl)aniline, and how can reaction yields be maximized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, where 3,4-dichloroaniline reacts with 2-chloroethyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) under reflux conditions. Key variables include maintaining anhydrous conditions, a 1:1.2 molar ratio of aniline to alkylating agent, and reaction times of 8–12 hours. Recrystallization in ethanol/water mixtures (70:30 v/v) improves purity to >95% .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer :

  • GC-MS : Use a starting oven temperature of 60°C to resolve overlapping peaks of aniline derivatives and byproducts .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% formic acid (55:45) at 1.0 mL/min, validated against 3,5-dichloroaniline standards .
  • NMR : Assign peaks using deuterated DMSO-d₆; the chloroethyl group’s CH₂ protons appear as triplets at δ 3.6–3.8 ppm .

Q. How does the chloroethyl substituent influence solubility and stability compared to other alkyl groups?

  • Methodological Answer : The chloroethyl group enhances hydrophobicity (logP ~3.2) compared to methyl (logP ~2.1) or cyclopropylmethyl (logP ~2.8) substituents. Stability tests in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C. Hydrolysis studies under acidic conditions (HCl, pH 2) reveal partial cleavage of the chloroethyl group, monitored via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar dichloroaniline derivatives?

  • Methodological Answer :

  • Comparative Assays : Test derivatives (e.g., 3,4-dichloro-N-cyclopropylmethyl vs. chloroethyl) against common targets (e.g., CYP450 enzymes) under standardized conditions .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of substituents to active sites. Chloroethyl shows stronger van der Waals interactions than trifluoroethyl groups .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 3,5-dichloroaniline-d₃) to track metabolic pathways and identify reactive intermediates .

Q. How can the compound’s reactivity in cross-coupling reactions be leveraged for functionalization?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalyst (2 mol%) with KOtBu in toluene at 110°C to introduce aryl amines at the chloroethyl position. Yields reach 60–75% with minimal dechlorination .
  • Suzuki-Miyaura Coupling : React with boronic acids (e.g., phenylboronic acid) using Pd(dppf)Cl₂ (1.5 mol%) and Cs₂CO₃ in DMF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS .

Q. What mechanistic insights explain the compound’s antimicrobial activity against Gram-negative bacteria?

  • Methodological Answer :

  • Membrane Permeability Assays : Use fluorescent probes (e.g., NPN) to quantify outer membrane disruption. The chloroethyl derivative increases permeability 2.5-fold vs. non-chlorinated analogs .
  • Enzyme Inhibition : Test inhibition of dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation assays. IC₅₀ values correlate with chlorine substitution patterns (IC₅₀ = 12 µM for chloroethyl vs. 28 µM for methyl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.